1,9-Dibromo-dibenzofuran 1,9-Dibromo-dibenzofuran
Brand Name: Vulcanchem
CAS No.: 617707-29-6
VCID: VC8127604
InChI: InChI=1S/C12H6Br2O/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6H
SMILES: C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br
Molecular Formula: C12H6Br2O
Molecular Weight: 325.98 g/mol

1,9-Dibromo-dibenzofuran

CAS No.: 617707-29-6

Cat. No.: VC8127604

Molecular Formula: C12H6Br2O

Molecular Weight: 325.98 g/mol

* For research use only. Not for human or veterinary use.

1,9-Dibromo-dibenzofuran - 617707-29-6

Specification

CAS No. 617707-29-6
Molecular Formula C12H6Br2O
Molecular Weight 325.98 g/mol
IUPAC Name 1,9-dibromodibenzofuran
Standard InChI InChI=1S/C12H6Br2O/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6H
Standard InChI Key FOKJZGMETCVSDJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br
Canonical SMILES C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br

Introduction

Chemical and Physical Properties

Molecular Characteristics

The molecular formula of 1,9-dibromo-dibenzofuran is C₁₂H₆Br₂O, with a molecular weight of 325.98 g/mol . Key spectral and structural data include:

PropertyValueSource
IUPAC Name1,9-dibromodibenzofuran
SMILESBrC1=C(C2=C(C=C1)OC3=CC=CC=C23)Br
InChIKeyFOKJZGMETCVSDJ-UHFFFAOYSA-N
Retention Index (RTX-5)2182

Spectral Data

Chromatographic analyses using non-polar columns (e.g., RTX-5) reveal a retention index of 2182 under programmed temperature conditions (170–320°C) . Mass spectrometry confirms a molecular ion peak at m/z 325.98 .

Synthesis and Derivatives

Synthetic Routes

1,9-Dibromo-dibenzofuran is typically synthesized via halogenation of dibenzofuran. A common method involves electrophilic bromination using bromine in the presence of Lewis acids . Alternative pathways include:

  • Friedel-Crafts Bromination: Dibenzofuran reacts with bromine and AlCl₃ to yield mono- or di-brominated derivatives, depending on stoichiometry .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling has been employed to introduce bromine at specific positions .

Key Derivatives

  • 7,9-Dibromo-dihydrodibenzofuran: A reduced analog showing potent inhibition of casein kinase 2 (CK2) with IC₅₀ = 5.8 nM .

  • 2,8-Dimethoxy-1,9-dibromo-dibenzofuran: A methoxy-substituted derivative used in organic electronics .

Pharmacological Applications

Casein Kinase 2 (CK2) Inhibition

1,9-Dibromo-dibenzofuran derivatives exhibit remarkable CK2 inhibitory activity. In a 2024 study, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one demonstrated:

  • IC₅₀ = 5.8 nM against CK2α .

  • Selective binding via π-halogen interactions with Phe113 in the CK2 active site .

  • Cell membrane permeability in LNCaP prostate cancer cells, reducing intracellular CK2 activity by >90% .

Structure-Activity Relationships (SAR)

  • Halogen Positioning: Bromine at positions 7 and 9 enhances binding affinity due to hydrophobic and halogen-bonding interactions .

  • Hydroxy Groups: 8-Hydroxy substitution improves solubility and pharmacokinetics .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

  • Low Acute Toxicity: Rats exposed to 0.025–0.4% dibenzofuran in diet showed no adverse effects over 200 days .

  • PBDF-Specific Risks: Brominated analogs may bind the aryl hydrocarbon receptor (AhR), triggering oxidative stress and endocrine disruption .

Regulatory Status

  • Listed under the U.S. Clean Air Act as a hazardous air pollutant .

  • Prioritized by the Agency for Toxic Substances and Disease Registry (ATSDR) for toxicological profiling .

Environmental Impact and Analysis

Environmental Persistence

  • Bioaccumulation Potential: Log Kₒw ≈ 6.2, indicating high lipophilicity and bioaccumulation in aquatic organisms .

  • Degradation: Resistant to microbial breakdown, with half-lives exceeding 100 days in soil .

Analytical Methods

TechniqueApplicationDetection Limit
HRGC/HRMSCongener-specific analysis0.1 pg/g
HPLC-UVQuantification in biological samples1 ng/mL
Capillary ElectrophoresisKinase inhibition assays10 nM

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